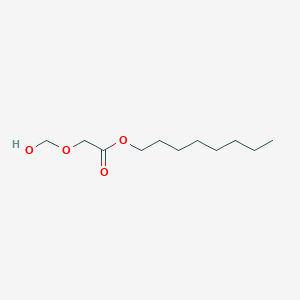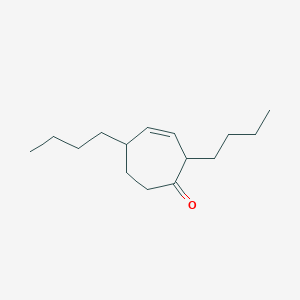
2,5-Dibutylcyclohept-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibutylcyclohept-3-en-1-one is an organic compound characterized by a seven-membered ring with two butyl groups attached at the 2nd and 5th positions and a double bond at the 3rd position. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds within the ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibutylcyclohept-3-en-1-one can be achieved through various organic reactions One common method involves the cyclization of a suitable linear precursor under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can facilitate the cyclization and alkylation steps, ensuring efficient production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dibutylcyclohept-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The double bond in the cycloheptene ring can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the ring, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Bromine, chlorine
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated cycloheptane derivatives
Substitution: Halogenated cycloheptenes
Wissenschaftliche Forschungsanwendungen
2,5-Dibutylcyclohept-3-en-1-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying cycloalkene reactivity and mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, making it a potential candidate for therapeutic agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,5-Dibutylcyclohept-3-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The double bond in the cycloheptene ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Cycloheptene: A simpler analog with a seven-membered ring and a single double bond.
2,5-Dimethylcyclohept-3-en-1-one: A structurally similar compound with methyl groups instead of butyl groups.
2,5-Diphenylcyclohept-3-en-1-one: A compound with phenyl groups, offering different chemical properties.
Uniqueness: 2,5-Dibutylcyclohept-3-en-1-one is unique due to the presence of butyl groups, which influence its chemical reactivity and physical properties. The longer alkyl chains can affect the compound’s solubility, boiling point, and interactions with other molecules, distinguishing it from its simpler analogs.
Eigenschaften
CAS-Nummer |
87598-41-2 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
2,5-dibutylcyclohept-3-en-1-one |
InChI |
InChI=1S/C15H26O/c1-3-5-7-13-9-11-14(8-6-4-2)15(16)12-10-13/h9,11,13-14H,3-8,10,12H2,1-2H3 |
InChI-Schlüssel |
STVMPDBCMMYIHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(=O)C(C=C1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


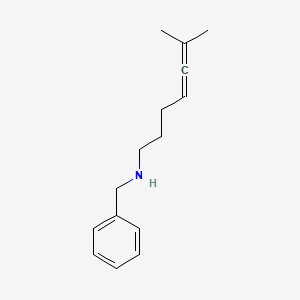
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
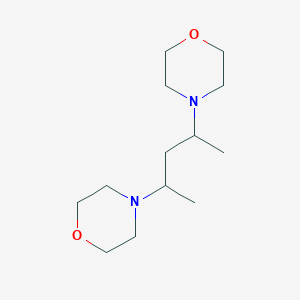
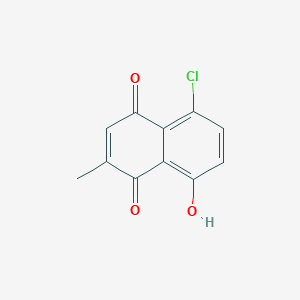
phosphanium chloride](/img/structure/B14386993.png)
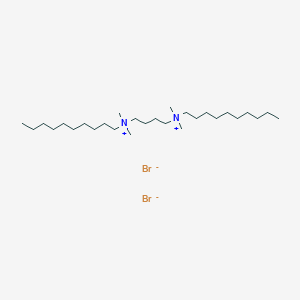
![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
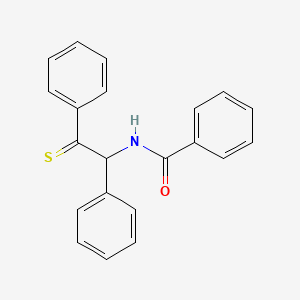
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
